1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Methylation Inhibitors and Gene Expression Regulation
DNA Methylation and Cancer : DNA methylation changes are prevalent in cancer, leading to global hypomethylation and regional hypermethylation. This process can cause genetic instability and the repression of tumor suppressor genes. DNA methyltransferase inhibitors, including 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol, have shown promise in restoring suppressor gene expression and exerting antitumor effects in laboratory models. These inhibitors, particularly 5-azacytidine and 5-aza-2'-deoxycytidine, have shown encouraging antileukemic activity (Goffin & Eisenhauer, 2002).
Gene Expression Regulation by Decitabine (AzaD) : Decitabine, a DNA methylation inhibitor, is known for activating methylated and silenced genes through promoter demethylation. However, it also regulates gene expression in ways independent of DNA demethylation. This multifaceted regulation by AzaD can lead to diverse responses in patients undergoing therapy, suggesting a complex interaction with gene expression mechanisms (Seelan et al., 2018).
Application in Synthesis and Transformation of β-Amino Acid Derivatives
- Metathesis Reactions in Drug Research : Cyclic β-amino acids are crucial in drug research due to their biological relevance. Metathesis reactions, like ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are extensively used for synthesizing and further functionalizing cyclic β-amino acids, leading to new molecular entities. These methodologies are selective, versatile, and efficient, making them valuable in synthetic and medicinal chemistry (Kiss et al., 2018).
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-8-2-1-7(12-8)5-10-3-6(11)4-10/h1-2,6,11H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENBZLXBGRWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.